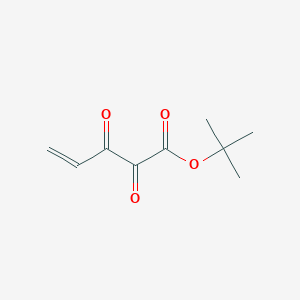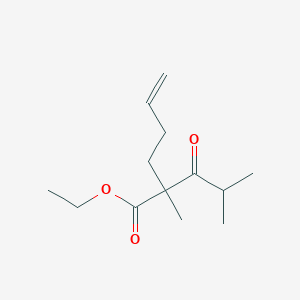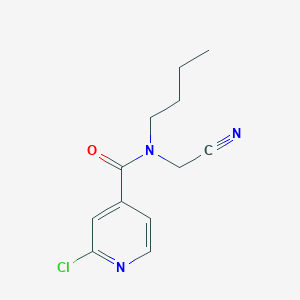
Diethyl (1,3,5-trimethyl-1H-pyrazol-4-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1,3,5-trimethyl-1H-pyrazol-4-yl)propanedioate is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with three methyl groups and a propanedioate ester moiety, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1,3,5-trimethyl-1H-pyrazol-4-yl)propanedioate typically involves the reaction of 1,3,5-trimethylpyrazole with diethyl malonate under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of diethyl malonate, followed by esterification .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1,3,5-trimethyl-1H-pyrazol-4-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazole-based compounds with altered functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Diethyl (1,3,5-trimethyl-1H-pyrazol-4-yl)propanedioate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Diethyl (1,3,5-trimethyl-1H-pyrazol-4-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Diethyl malonate: A related ester compound used in similar synthetic applications.
Pyrazole-4-carboxylic acid: Another pyrazole derivative with different functional groups.
Uniqueness
Diethyl (1,3,5-trimethyl-1H-pyrazol-4-yl)propanedioate is unique due to its combination of a pyrazole ring with a propanedioate ester moiety. This structure imparts specific reactivity and versatility, making it valuable in various chemical and biological applications .
Eigenschaften
| 113619-02-6 | |
Molekularformel |
C13H20N2O4 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
diethyl 2-(1,3,5-trimethylpyrazol-4-yl)propanedioate |
InChI |
InChI=1S/C13H20N2O4/c1-6-18-12(16)11(13(17)19-7-2)10-8(3)14-15(5)9(10)4/h11H,6-7H2,1-5H3 |
InChI-Schlüssel |
YVBYIXXXHBPOFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=C(N(N=C1C)C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)



![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
